Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate
CAS No.: 158712-31-3
Cat. No.: VC0124770
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.244
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158712-31-3 |
|---|---|
| Molecular Formula | C7H11N3O2S |
| Molecular Weight | 201.244 |
| IUPAC Name | methyl 5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C7H11N3O2S/c1-10-5(8)4(7(11)12-2)6(9-10)13-3/h8H2,1-3H3 |
| Standard InChI Key | ADDQWQNRKPYEAK-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C(=N1)SC)C(=O)OC)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate possesses a distinct molecular architecture that defines its chemical behavior and biological potential. The compound's structure is built around a central pyrazole heterocyclic ring with four strategically positioned functional groups:
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An amino group (-NH₂) at position 5
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A methyl group (-CH₃) at position 1
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A methylthio group (-SCH₃) at position 3
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A methyl carboxylate ester (-COOCH₃) at position 4
This specific arrangement of substituents creates a unique electronic environment that influences the compound's reactivity patterns and potential interactions with biological targets.
Physical and Chemical Properties
The compound exhibits the following key physical and chemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C₇H₁₁N₃O₂S |
| Molecular Weight | 201.244 g/mol |
| CAS Number | 158712-31-3 |
| Physical State | Solid |
| Stability | Stable under normal laboratory conditions |
| Reactivity | Nucleophilic character at the amino group; electrophilic at the carboxylate |
| Solubility | Soluble in common organic solvents (e.g., DMSO, chloroform) |
The compound demonstrates stability under standard conditions but exhibits characteristic reactivity toward electrophiles due to the presence of nucleophilic functional groups, particularly the amino group at position 5. This reactivity profile makes it amenable to various chemical modifications, enhancing its utility in organic synthesis.
Synthesis Methodologies
Primary Synthetic Routes
The synthesis of methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate typically involves multi-step reaction sequences. The most common approaches include:
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Reaction of methyl hydrazine with suitable carbonyl compounds, followed by treatment with methylthiol or methylating agents such as methyl iodide.
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Condensation of β-ketonitriles with hydrazines, which represents the most versatile method for synthesizing 5-aminopyrazoles in general . This approach can be adapted for the synthesis of the target compound by using appropriately functionalized starting materials.
Optimization Parameters
Successful synthesis of the compound requires careful control of several reaction parameters:
| Parameter | Optimal Conditions |
|---|---|
| Temperature | Moderate temperature to minimize side reactions |
| Solvent Selection | Typically DMSO or chloroform |
| Reaction Duration | Dependent on specific synthetic route employed |
| Catalyst | May require acid catalysis for certain steps |
| Purification | Recrystallization techniques for obtaining high purity product |
The reaction conditions, including temperature and solvent choice, play crucial roles in optimizing yield and ensuring product purity.
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 5-aminopyrazoles is significantly influenced by the nature and position of substituents on the pyrazole ring. The search results highlight several examples of structurally related 5-aminopyrazoles with documented biological activities:
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5-Amino-1-(tert-butylpyrazole)-4-carboxamide inhibits p56 Lck
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5-Amino-1-(4-methylphenyl)pyrazole functions as an NPY5 antagonist
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5-Amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole acts as a potent corticotrophin-releasing factor-1 (CRF-1) receptor antagonist
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5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(3-methoxyphenyl)-3-methylthiopyrazole demonstrates GABA inhibition with selectivity toward insect versus mammalian receptors
Applications in Drug Discovery
The 5-aminopyrazole system represents an important heterocyclic template with significant applications in pharmaceutical research. The long history of these compounds in drug development suggests that methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate could serve as a valuable scaffold for developing novel therapeutic agents . Additionally, its versatile structure allows for targeted modifications to enhance specific biological activities or improve pharmacokinetic properties.
Chemical Reactivity and Modifications
Reactivity Patterns
Methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate exhibits distinct reactivity patterns governed by its functional groups:
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The amino group at position 5 serves as a nucleophilic center, enabling various transformations including:
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Acylation reactions
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Condensation with aldehydes and ketones
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Formation of amide derivatives
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The methylthio group at position 3 can participate in nucleophilic substitution reactions.
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The ester group at position 4 can undergo typical transformations including:
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Hydrolysis to carboxylic acid
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Transesterification
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Reduction to alcohol
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Amidation to form amide derivatives
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Notable Chemical Transformations
One documented chemical modification of methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate involves reaction with acetic anhydride to form an acetamide derivative. This transformation demonstrates the nucleophilic character of the amino group and illustrates the compound's potential for further chemical elaboration.
Related pyrazole derivatives have been employed in condensation reactions with various aldehydes. For example, 5-aminopyrazoles have been condensed with 5-nitrofuran-2-carbaldehyde and 5-methylfuran-2-carbaldehyde to yield Schiff bases with potential antibacterial properties . Similar reactions could potentially be applied to methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate to generate new derivatives with enhanced biological activities.
Synthetic Utility
The multifunctional nature of methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate makes it a valuable building block for the synthesis of more complex heterocyclic systems. The presence of multiple reactive sites allows for regioselective transformations and the development of structurally diverse derivatives. This synthetic utility is particularly valuable in medicinal chemistry, where structural diversity is often key to discovering compounds with improved biological profiles.
Research Trends and Future Directions
Current Research Focus
Recent research on 5-aminopyrazoles has focused on several key areas:
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Development of novel synthetic methodologies to access structurally diverse derivatives
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Investigation of biological activities, particularly in the context of pharmaceutical applications
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Exploration of structure-activity relationships to guide rational design of more potent compounds
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Application as building blocks for the construction of more complex heterocyclic systems with enhanced properties
These research trends provide context for ongoing and future studies involving methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate.
Emerging Applications
While traditional applications of 5-aminopyrazoles have centered on pharmaceutical and agrochemical domains, emerging research suggests potential applications in other fields:
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As ligands in coordination chemistry
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As components in functional materials
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As structural elements in supramolecular assemblies
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As catalysts or catalyst precursors in organic transformations
The unique structural features of methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate could be leveraged in these emerging applications.
Future Research Opportunities
Several promising research directions for methyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate include:
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Detailed structure-activity relationship studies to identify optimal substitution patterns for specific biological targets
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of metal coordination properties and potential applications in catalysis
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Investigation of self-assembly behavior and potential applications in materials science
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Computational studies to predict biological activities and guide rational design of derivatives
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